molecular formula C18H16N2O2 B5624587 1-(3-methoxyphenyl)-3-naphthalen-1-ylurea

1-(3-methoxyphenyl)-3-naphthalen-1-ylurea

Cat. No.: B5624587
M. Wt: 292.3 g/mol
InChI Key: WLLXTQMOYNWWII-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-naphthalen-1-ylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a naphthalenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 3-methoxyaniline with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methoxyaniline+Naphthalen-1-yl isocyanateThis compound\text{3-Methoxyaniline} + \text{Naphthalen-1-yl isocyanate} \rightarrow \text{this compound} 3-Methoxyaniline+Naphthalen-1-yl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 1-(3-hydroxyphenyl)-3-naphthalen-1-ylurea, while reduction of a nitro group can yield 1-(3-aminophenyl)-3-naphthalen-1-ylurea.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-naphthalen-1-ylpropenone: This compound has a similar structure but contains a propenone moiety instead of a urea group.

    1-(3-Methoxyphenyl)-3-naphthalen-1-ylamine: This compound contains an amine group instead of a urea group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its urea moiety contributes to its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-15-9-5-8-14(12-15)19-18(21)20-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLXTQMOYNWWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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